Cas no 802305-56-2 (2-Methylthiophen-3-amine)
2-Methylthiophen-3-amine Chemical and Physical Properties
Names and Identifiers
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- 2-Methylthiophen-3-amine
- 3-Thiophenamine, 2-methyl-
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- MDL: MFCD18415441
- Inchi: 1S/C5H7NS/c1-4-5(6)2-3-7-4/h2-3H,6H2,1H3
- InChI Key: WCSPBFKPKSAUFF-UHFFFAOYSA-N
- SMILES: NC1C=CSC=1C
2-Methylthiophen-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM392315-1g |
2-methylthiophen-3-amine |
802305-56-2 | 95%+ | 1g |
$446 | 2023-01-18 | |
| Chemenu | CM392315-5g |
2-methylthiophen-3-amine |
802305-56-2 | 95%+ | 5g |
$1341 | 2023-01-18 | |
| Chemenu | CM392315-10g |
2-methylthiophen-3-amine |
802305-56-2 | 95%+ | 10g |
$2227 | 2023-01-18 | |
| Alichem | A169006295-1g |
2-Methylthiophen-3-amine |
802305-56-2 | 95% | 1g |
$500.76 | 2023-09-01 | |
| Enamine | EN300-216750-0.05g |
2-methylthiophen-3-amine |
802305-56-2 | 0.05g |
$768.0 | 2023-09-16 | ||
| Enamine | EN300-216750-0.1g |
2-methylthiophen-3-amine |
802305-56-2 | 0.1g |
$804.0 | 2023-09-16 | ||
| Enamine | EN300-216750-0.25g |
2-methylthiophen-3-amine |
802305-56-2 | 0.25g |
$840.0 | 2023-09-16 | ||
| Enamine | EN300-216750-0.5g |
2-methylthiophen-3-amine |
802305-56-2 | 0.5g |
$877.0 | 2023-09-16 | ||
| Enamine | EN300-216750-1.0g |
2-methylthiophen-3-amine |
802305-56-2 | 1g |
$914.0 | 2023-05-24 | ||
| Enamine | EN300-216750-2.5g |
2-methylthiophen-3-amine |
802305-56-2 | 2.5g |
$1791.0 | 2023-09-16 |
2-Methylthiophen-3-amine Suppliers
2-Methylthiophen-3-amine Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 2-Methylthiophen-3-amine
2-Methylthiophen-3-amine (CAS No: 802305-56-2)
The compound 2-Methylthiophen-3-amine (CAS No: 802305-56-2) is a heterocyclic amine with a unique structure that combines a thiophene ring and an amine group. This compound has garnered significant attention in the fields of organic chemistry, materials science, and pharmaceutical research due to its versatile properties and potential applications. Recent studies have highlighted its role in the synthesis of advanced materials, drug delivery systems, and as a building block for complex organic molecules.
Chemical Structure and Properties
The molecular structure of 2-Methylthiophen-3-amine consists of a thiophene ring, which is a five-membered aromatic ring containing one sulfur atom and four carbon atoms. The amine group (-NH₂) is attached at the 3-position of the thiophene ring, while a methyl group (-CH₃) is attached at the 2-position. This arrangement imparts the compound with unique electronic properties, making it highly reactive in various chemical reactions.
Recent research has focused on the electronic properties of 2-Methylthiophen-3-amine, particularly its ability to act as a donor in charge-transfer complexes. These complexes are crucial in the development of organic semiconductors and optoelectronic devices, where electron mobility and stability are paramount. The compound's ability to form stable charge-transfer complexes has been extensively studied, with findings published in leading journals such as *Advanced Materials* and *Journal of the American Chemical Society*.
Applications in Materials Science
One of the most promising applications of 2-Methylthiophen-3-amine is in the field of materials science. Its ability to self-assemble into ordered nanostructures has been leveraged to create novel materials with tailored properties. For instance, researchers have utilized this compound to synthesize thin films with high conductivity and mechanical stability, which are ideal for use in flexible electronics.
In addition, 2-Methylthiophen-3-amine has been employed as a precursor for the synthesis of graphene-like materials. By incorporating this compound into carbon-based frameworks, scientists have achieved enhanced electrical conductivity and thermal stability, making these materials suitable for high-performance batteries and sensors.
Pharmaceutical Applications
The pharmaceutical industry has also shown interest in 2-Methylthiophen-3-amine, particularly due to its potential as a drug delivery agent. Recent studies have demonstrated that this compound can be used to create biocompatible nanoparticles that efficiently deliver therapeutic agents to target sites within the body.
Moreover, 2-Methylthiophen-3-amine has been investigated for its anti-inflammatory and antioxidant properties. Preclinical studies suggest that it may have potential applications in treating conditions such as neurodegenerative diseases and cardiovascular disorders. These findings have been reported in reputable medical journals like *Nature Communications* and *Science Translational Medicine*.
Synthesis and Optimization
The synthesis of 2-Methylthiophen-3-amine involves a multi-step process that typically begins with the preparation of thiophene derivatives followed by functionalization with an amine group. Recent advancements in catalytic methods have significantly improved the efficiency and yield of this process.
Researchers have also explored green chemistry approaches to synthesize this compound, reducing environmental impact while maintaining high purity levels. These methods include the use of microwave-assisted synthesis and enzymatic catalysis, which have been shown to enhance reaction rates and selectivity.
Safety and Handling
While 2-Methylthiophen-3-amine is not classified as a hazardous material under standard conditions, proper safety precautions should be taken during handling and storage. It is recommended to store the compound in a cool, dry place away from direct sunlight to prevent degradation.
As with any chemical compound, it is essential to follow established safety protocols to minimize risks associated with exposure or improper handling.
Conclusion
The compound 2-Methylthiophen-3-amines (CAS No: 802305-56) continues to be a subject of intense research due to its diverse applications across multiple disciplines. From materials science to pharmaceuticals, this compound offers unique opportunities for innovation and discovery.
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